molecular formula C13H15N3O4 B14069904 L-Tryptophan,N-methyl-4-nitro-,methyl ester

L-Tryptophan,N-methyl-4-nitro-,methyl ester

Cat. No.: B14069904
M. Wt: 277.28 g/mol
InChI Key: IWHMETBLPMCVNK-JTQLQIEISA-N
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Description

L-Tryptophan,N-methyl-4-nitro-,methyl ester is a derivative of the amino acid tryptophan. This compound is characterized by the presence of a methyl group and a nitro group attached to the tryptophan molecule. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan,N-methyl-4-nitro-,methyl ester typically involves the esterification of L-tryptophan followed by the introduction of the nitro group. One common method involves the reaction of L-tryptophan with methanol in the presence of a strong acid catalyst to form the methyl ester. The nitro group is then introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan,N-methyl-4-nitro-,methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Tryptophan,N-methyl-4-nitro-,methyl ester is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of L-Tryptophan,N-methyl-4-nitro-,methyl ester involves its interaction with various molecular targets and pathways. The compound can be metabolized to form active intermediates that participate in biochemical reactions. It can also bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophan methyl ester: Similar structure but lacks the nitro group.

    L-4-nitro tryptophan: Contains a nitro group but differs in the esterification pattern.

    N-methyl tryptophan: Similar methylation but lacks the nitro group.

Uniqueness

L-Tryptophan,N-methyl-4-nitro-,methyl ester is unique due to the combination of methylation and nitration, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

methyl (2S)-2-(methylamino)-3-(4-nitro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H15N3O4/c1-14-10(13(17)20-2)6-8-7-15-9-4-3-5-11(12(8)9)16(18)19/h3-5,7,10,14-15H,6H2,1-2H3/t10-/m0/s1

InChI Key

IWHMETBLPMCVNK-JTQLQIEISA-N

Isomeric SMILES

CN[C@@H](CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CNC(CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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